4-Amino-6-bromopyrimidine physical and chemical properties
4-Amino-6-bromopyrimidine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-6-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its structure, properties, synthesis, and reactivity, offering a valuable resource for researchers working with this pyrimidine derivative.
Core Physical and Chemical Properties
4-Amino-6-bromopyrimidine is a substituted pyrimidine with the molecular formula C₄H₄BrN₃.[1][2] Its structure features a pyrimidine ring substituted with an amino group at position 4 and a bromine atom at position 6. The presence of these functional groups imparts specific reactivity and potential for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Citation(s) |
| Molecular Formula | C₄H₄BrN₃ | [1][2] |
| Molecular Weight | 174.00 g/mol | [3] |
| CAS Number | 1159818-57-1 | [1] |
| Appearance | White to off-white crystalline solid (typical) | [1] |
| Boiling Point | 303.2 °C at 760 mmHg | [2][3] |
| Melting Point | Not experimentally determined in reviewed literature. | |
| Solubility | Soluble in water and various organic solvents. | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
Spectroscopic Characterization
Detailed experimental spectroscopic data for 4-Amino-6-bromopyrimidine, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not extensively reported in the public domain. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the amino group. The amino protons typically appear as a broad singlet.[4][5]
-
¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring will be affected by the attached functional groups.[6]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-6-bromopyrimidine is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3100-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and the C-Br stretching vibration.[7]
2.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.00 g/mol ). The isotopic pattern of the molecular ion, with characteristic M and M+2 peaks in an approximate 1:1 ratio, would confirm the presence of a single bromine atom.[8]
Synthesis and Reactivity
3.1. Synthesis
The general procedure involves stirring the reactants in a saturated solution of dry hydrogen bromide in 1,4-dioxane. The product is then typically isolated by precipitation in ice water followed by filtration and purification by recrystallization.[7][9]
A generalized workflow for the synthesis of a brominated aminopyrimidine is depicted below.
3.2. Chemical Reactivity
The chemical reactivity of 4-Amino-6-bromopyrimidine is dictated by the pyrimidine ring and its substituents.
-
Nucleophilic Aromatic Substitution: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.[1]
-
Reactions of the Amino Group: The amino group at the 4-position can undergo typical reactions of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.[1]
-
Electrophilic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the activating amino group can direct electrophiles to certain positions on the ring.[4]
The logical relationship of its reactivity is illustrated in the following diagram.
Biological Activity
While specific biological activity for 4-Amino-6-bromopyrimidine has not been detailed in the reviewed literature, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][5][10] Brominated pyrimidines, in particular, have been investigated for their potential as therapeutic agents.[11] The presence of the amino and bromo substituents on the pyrimidine ring makes 4-Amino-6-bromopyrimidine an interesting candidate for biological screening and as a precursor for the synthesis of novel bioactive molecules.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and spectroscopic characterization of 4-Amino-6-bromopyrimidine are not currently available in the public scientific literature. The following are generalized protocols based on standard laboratory techniques for similar compounds.
5.1. General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer. For ¹H NMR, a sufficient number of scans should be used to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[5]
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).[7]
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after separation by GC or LC) and acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).[8]
-
Conclusion
4-Amino-6-bromopyrimidine is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While basic physical and chemical data are available, a comprehensive experimental characterization, including a detailed synthesis protocol and complete spectroscopic data, is still needed to fully exploit its potential in research and drug development. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future investigation.
References
- 1. CAS 591-54-8: 4-Aminopyrimidine | CymitQuimica [cymitquimica.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wjarr.com [wjarr.com]
- 11. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
